3-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione
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Overview
Description
3-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a fluorophenyl group, and an imidazolidine-dione core. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The imidazolidine-dione core can be synthesized via a condensation reaction between an amine and a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
3-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H17FN4O3 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-5-naphthalen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C23H17FN4O3/c1-23(17-9-6-14-4-2-3-5-16(14)12-17)21(29)28(22(30)26-23)13-19-25-20(27-31-19)15-7-10-18(24)11-8-15/h2-12H,13H2,1H3,(H,26,30) |
InChI Key |
FWLCKGPSRCHQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=NC(=NO2)C3=CC=C(C=C3)F)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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